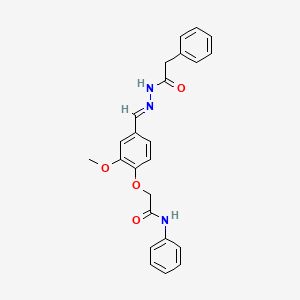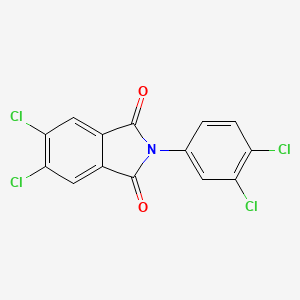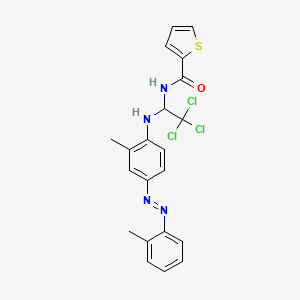
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes methoxy, phenylacetyl, hydrazonomethyl, and phenoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the hydrazone intermediate: Reacting phenylacetyl chloride with hydrazine to form phenylacetyl hydrazone.
Methoxylation: Introducing a methoxy group to the aromatic ring through a methylation reaction.
Coupling reaction: Combining the hydrazone intermediate with a phenoxy acetamide derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Temperature control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce new functional groups to the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for certain diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating pathways: Affecting signaling pathways within cells.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-methyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-ethyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-propyl-acetamide
Uniqueness
The uniqueness of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C24H23N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-22-14-19(16-25-27-23(28)15-18-8-4-2-5-9-18)12-13-21(22)31-17-24(29)26-20-10-6-3-7-11-20/h2-14,16H,15,17H2,1H3,(H,26,29)(H,27,28)/b25-16+ |
Clé InChI |
NWEDARMDORWILP-PCLIKHOPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)



![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)
![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)

![4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)
